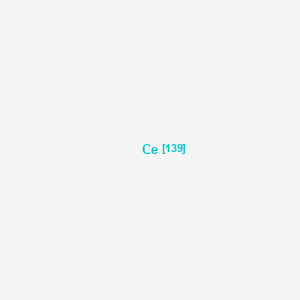

Cerium-139

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cerium-139 is a radioactive isotope of cerium, a rare earth element with the atomic number 58. This compound has a half-life of approximately 137.63 days and decays into lanthanum-139 through beta decay . This isotope is notable for its applications in various scientific fields, particularly in nuclear medicine and research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cerium-139 is primarily produced through the proton bombardment of a lanthanum-139 target. This process involves accelerating protons to high energies and directing them at a lanthanum-139 target, resulting in the nuclear reaction that produces this compound . The reaction conditions typically involve proton energies ranging from 5 to 30 MeV, with higher energies yielding greater amounts of this compound .

Industrial Production Methods: In an industrial setting, this compound can also be obtained as a byproduct of uranium fission. this method is less favored due to the presence of highly radioactive nuclear waste products . The proton bombardment method remains the preferred approach for producing this compound for medical and research applications.

Analyse Des Réactions Chimiques

Types of Reactions: Cerium-139, like other cerium isotopes, can undergo various chemical reactions, including oxidation, reduction, and substitution. In its +3 oxidation state, cerium can react with dilute sulfuric acid to form cerium(III) ions and hydrogen gas . Additionally, cerium can tarnish in air, forming cerium(IV) oxide .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxygen or other oxidizing agents to form cerium(IV) oxide.

Reduction: Cerium(IV) compounds can be reduced to cerium(III) using reducing agents such as hydrogen gas or metal hydrides.

Substitution: Cerium can participate in substitution reactions with various ligands, forming complex compounds.

Major Products:

Oxidation: Cerium(IV) oxide (CeO₂)

Reduction: Cerium(III) compounds (e.g., CeCl₃)

Substitution: Various cerium complexes depending on the ligands used.

Applications De Recherche Scientifique

Cerium-139 has several important applications in scientific research:

Nuclear Medicine: this compound is used as a diagnostic agent in Single Photon Emission Computed Tomography (SPECT) due to its monoenergetic gamma-ray emission.

Environmental Remediation: this compound can be used in the removal of radioactive contaminants from wastewater through adsorption processes.

Industrial Applications: this compound is used in the production of standards and calibration sources for radiometric equipment.

Mécanisme D'action

The mechanism by which cerium-139 exerts its effects is primarily through its radioactive decay. As this compound decays, it emits beta particles and gamma rays, which can be detected and used for imaging and diagnostic purposes in nuclear medicine . The molecular targets and pathways involved in its action are related to its interaction with biological tissues and its ability to emit detectable radiation.

Comparaison Avec Des Composés Similaires

Cerium-139 can be compared with other cerium isotopes and similar radioactive elements:

Cerium-141 and Cerium-144: These isotopes have different half-lives and decay modes, making them suitable for different applications.

Lanthanum-139: The decay product of this compound, which has its own unique properties and applications.

Other Rare Earth Elements: Elements such as praseodymium and neodymium have similar chemical properties but different radioactive behaviors.

This compound stands out due to its specific half-life and gamma-ray emission, making it particularly useful in diagnostic imaging and environmental applications.

Propriétés

Numéro CAS |

13982-30-4 |

|---|---|

Formule moléculaire |

Ce |

Poids moléculaire |

138.90665 g/mol |

Nom IUPAC |

cerium-139 |

InChI |

InChI=1S/Ce/i1-1 |

Clé InChI |

GWXLDORMOJMVQZ-BJUDXGSMSA-N |

SMILES isomérique |

[139Ce] |

SMILES canonique |

[Ce] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Silane, [(1,1-dimethylethyl)thio]trimethyl-](/img/structure/B14706704.png)

![Tetraspiro[2.0.2.0.2.0.2.0]dodecane](/img/structure/B14706709.png)

![2-[(1H-Benzimidazol-2-yl)sulfanyl]pentan-3-one](/img/structure/B14706730.png)